molecular formula C7H11N5O3 B2384395 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005668-69-8

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide

Cat. No. B2384395
M. Wt: 213.197
InChI Key: BZSQGGHCPRDMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide (2NPBH) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a nitrohydrazide derivative with a pyrazole ring and a butanehydrazide moiety, and is used as an intermediate in the synthesis of various pharmaceuticals, as well as in the production of pesticides and other organic chemicals. 2NPBH has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide involves the reaction of 4-nitro-1H-pyrazole with butane-1,4-diamine followed by the addition of hydrazine hydrate.

Starting Materials
4-nitro-1H-pyrazole, butane-1,4-diamine, hydrazine hydrate

Reaction
Step 1: 4-nitro-1H-pyrazole is reacted with butane-1,4-diamine in the presence of a suitable solvent and a catalyst to form 2-(4-nitro-1H-pyrazol-1-yl)butane-1,4-diamine., Step 2: The resulting product from step 1 is then reacted with hydrazine hydrate in the presence of a suitable solvent to form 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It has also been used in the production of pesticides and other organic chemicals. 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.

Mechanism Of Action

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has been found to possess anti-inflammatory, antioxidant, and antifungal activities. The exact mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is not yet fully understood, but it is believed to involve the inhibition of several inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). It has also been found to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin.

Biochemical And Physiological Effects

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has been found to possess anti-inflammatory, antioxidant, and antifungal activities. In addition, it has been found to possess anti-tumor, anti-allergic, and anti-bacterial properties. It has also been found to possess cardioprotective and neuroprotective effects, as well as to possess hepatoprotective and nephroprotective effects.

Advantages And Limitations For Lab Experiments

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for larger production. It is also relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and has low environmental impact. However, it is important to note that 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is a potent compound and should be handled with care.

Future Directions

The potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is still being explored and there are many possible future directions for research. One potential direction is to further investigate the anti-inflammatory, antioxidant, and antifungal properties of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. Additionally, further research could be done to investigate the potential therapeutic effects of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, such as its anti-tumor, anti-allergic, anti-bacterial, cardioprotective, neuroprotective, hepatoprotective, and nephroprotective effects. Additionally, further research could be done to explore the potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals and pesticides. Finally, further research could be done to explore the potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide as a novel drug for the treatment of various diseases.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSQGGHCPRDMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide

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